Cas no 2228329-84-6 (1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol)

1-{1-[4-(1H-Pyrazol-1-yl)phenyl]cyclopropyl}ethan-1-ol is a cyclopropyl-containing alcohol derivative featuring a pyrazole-substituted phenyl group. This compound is of interest in medicinal and synthetic chemistry due to its rigid cyclopropane scaffold and the presence of both hydroxyl and heteroaromatic functionalities, which enhance its potential as a versatile intermediate. The structural combination allows for selective modifications, making it valuable in the development of pharmacologically active molecules or advanced materials. Its stability and reactivity profile enable applications in cross-coupling reactions, cycloadditions, and other transformations where sterically constrained frameworks are advantageous. The compound's well-defined stereochemistry further supports its utility in enantioselective synthesis.
1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol structure
2228329-84-6 structure
Product Name:1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol
CAS No:2228329-84-6
MF:C14H16N2O
MW:228.289643287659
CID:5943384
PubChem ID:165973675
Update Time:2025-05-23

1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol
    • 1-{1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropyl}ethan-1-ol
    • EN300-1763531
    • 2228329-84-6
    • Inchi: 1S/C14H16N2O/c1-11(17)14(7-8-14)12-3-5-13(6-4-12)16-10-2-9-15-16/h2-6,9-11,17H,7-8H2,1H3
    • InChI Key: QCZZKVSBZRMPGR-UHFFFAOYSA-N
    • SMILES: OC(C)C1(C2C=CC(=CC=2)N2C=CC=N2)CC1

Computed Properties

  • Exact Mass: 228.126263138g/mol
  • Monoisotopic Mass: 228.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38Ų

1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol Pricemore >>

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Additional information on 1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol

Comprehensive Analysis of 1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol (CAS No. 2228329-84-6): Properties, Applications, and Future Perspectives

The compound 1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol (CAS No. 2228329-84-6) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material sciences. This cyclopropyl-containing derivative is characterized by a pyrazole-phenyl scaffold, which is often associated with bioactive properties. Researchers are increasingly exploring its role in drug discovery and small-molecule therapeutics, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

One of the most searched questions about this compound revolves around its synthetic route and mechanism of action. The presence of both cyclopropyl and hydroxyl functional groups allows for versatile chemical modifications, making it a valuable intermediate in medicinal chemistry. Recent studies highlight its potential as a kinase inhibitor, aligning with the growing interest in precision medicine and targeted therapies. Additionally, its solubility and stability under physiological conditions are critical factors for its applicability in formulation development.

From an industrial perspective, 1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol is being investigated for its role in high-performance materials. Its rigid aromatic system and hydrogen-bonding capacity make it a candidate for polymeric composites and nanotechnology applications. This aligns with the surge in demand for sustainable materials and green chemistry solutions, as industries seek alternatives to traditional petrochemical-derived products.

The compound's spectroscopic properties, including NMR and mass spectrometry data, are frequently queried in academic and industrial databases. These analytical insights are essential for quality control and regulatory compliance, especially in GMP manufacturing. Furthermore, computational studies using molecular docking and QSAR models have predicted its interactions with biological targets, fueling optimism for its use in next-generation therapeutics.

In summary, 1-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-ol (CAS No. 2228329-84-6) represents a multifaceted compound with promising applications across pharmaceuticals, materials science, and biotechnology. Its structural complexity and functional diversity position it as a subject of ongoing research, particularly in the context of personalized medicine and eco-friendly innovations. Future studies will likely focus on optimizing its bioavailability and expanding its utility in industrial catalysis and bioengineering.

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